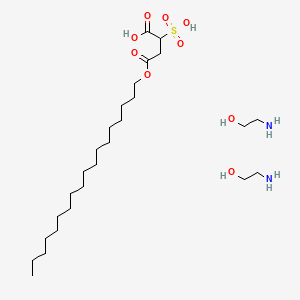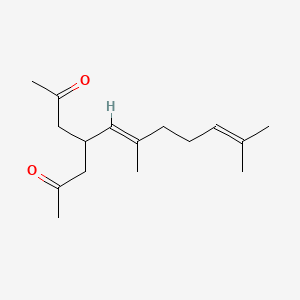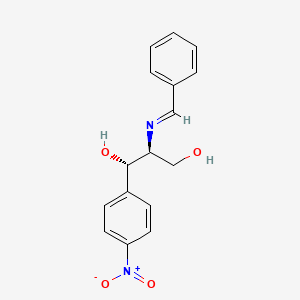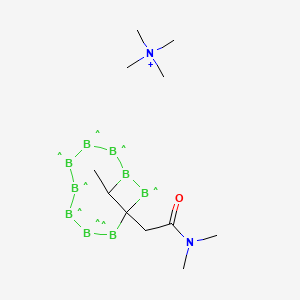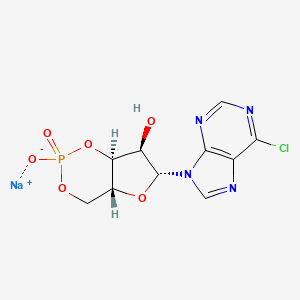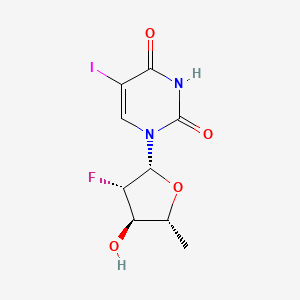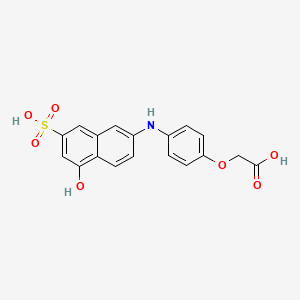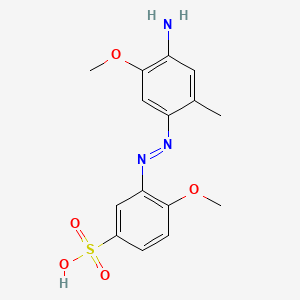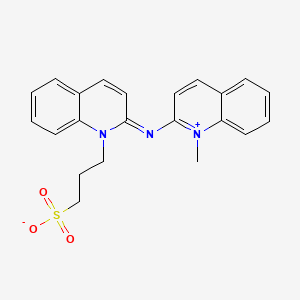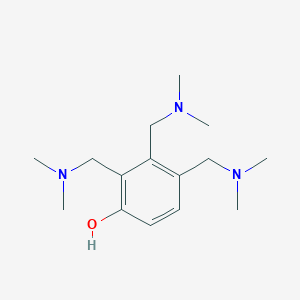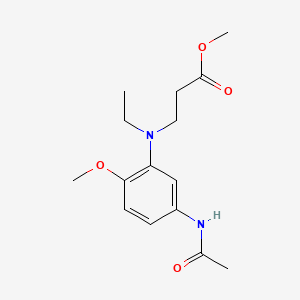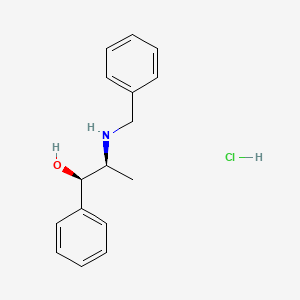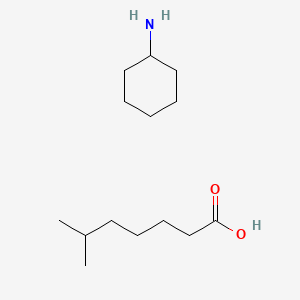
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₁O₁₀P₃. It is known for its high density (2.242 g/cm³) and boiling point (889°C at 760 mmHg) . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid typically involves the reaction of acrylic acid with phosphorous acid under controlled conditions . The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Chemical Reactions Analysis
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of hydroxyphosphonic acids.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming different phosphonic acid esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are various phosphonic acid derivatives, which have significant applications in different fields.
Scientific Research Applications
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chelating agent and in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and metabolic pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in treatments involving bone resorption and osteoporosis.
Mechanism of Action
The mechanism by which (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid exerts its effects involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Comparison with Similar Compounds
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both are chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar in function, but this compound is more effective in preventing scale formation.
Aminotris(methylenephosphonic acid): Both are used in water treatment, but this compound has a broader range of applications.
Properties
CAS No. |
51556-88-8 |
|---|---|
Molecular Formula |
C3H11O10P3 |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
(1-hydroxy-3,3-diphosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
GCDCNBJTVDTVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


